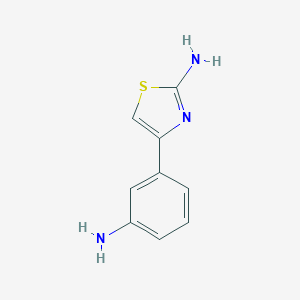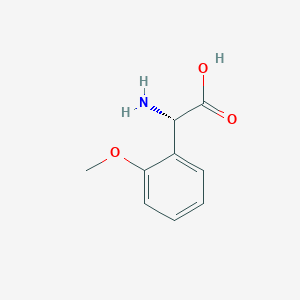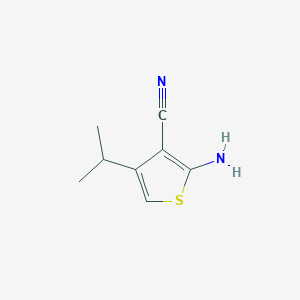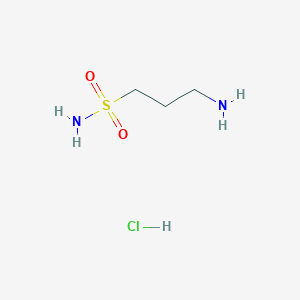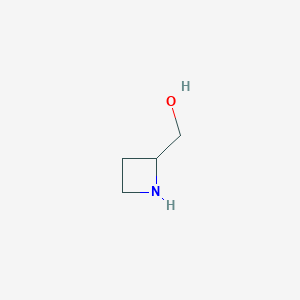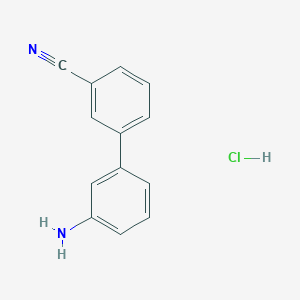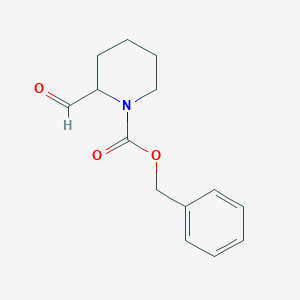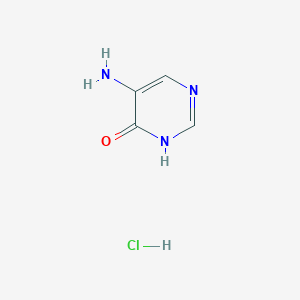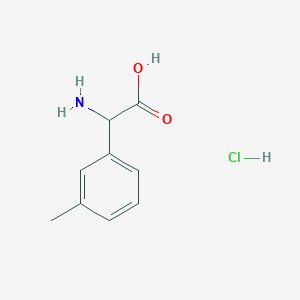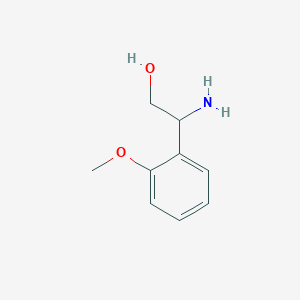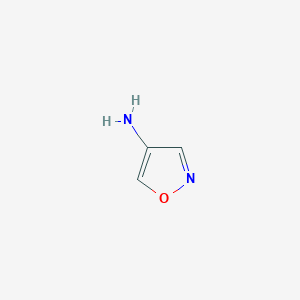
7-méthoxy-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Methoxy-3-indolecarboxaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. One such method is the mechanochemical synthesis, which is a solvent-free approach that minimizes risk, especially when dealing with reactive species like hydroxylamine hydrochloride. This method was successfully applied to synthesize N-substituted indole-3-carboxaldehyde oximes, which are key intermediates in the production of indole phytoalexins with antimicrobial properties. The process achieved a high yield of 95% after 20 minutes of milling, demonstrating an environmentally friendly and sustainable character of mechanochemistry .
Molecular Structure Analysis
The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were also performed to compare with experimental data. The molecular electrostatic potential map and frontier molecular orbitals were created for the compound, providing insights into its electronic properties .
Chemical Reactions Analysis
Indole-3-carboxaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. These reactions proceed with greater ease when substituted allyl bromides are used . Additionally, the reduction of indole-1-carboxaldehydes with borane/THF can yield 1-methylindoles, di(indolylmethyl) ethers, and indolylmethyl indolines, among other products. This novel reduction demonstrates the potential for electrophilic substitution at position 3 of the indole ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde are not detailed in the provided papers, the structural analysis of related compounds suggests that such molecules would exhibit interesting electronic and surface properties. The presence of methoxy and carboxaldehyde functional groups would influence the compound's reactivity, solubility, and potential interactions with biological targets. The molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical and biological contexts .
Applications De Recherche Scientifique
Réactions multicomposants (RMC)
Le 7-méthoxy-1H-indole-3-carbaldéhyde est un précurseur polyvalent dans les Réactions multicomposants (RMC), qui sont des méthodes efficaces pour synthétiser des molécules complexes. Ces réactions sont durables, à haut rendement et rentables, s'alignant sur les principes de la chimie verte . Les groupes fonctionnels inhérents du composé facilitent les réactions de couplage C–C et C–N, ce qui en fait un candidat idéal pour la création de structures biologiquement actives diverses.
Agents antiviraux
Les dérivés de l'indole, y compris le this compound, ont montré un potentiel en tant qu'agents antiviraux. Des dérivés spécifiques ont été rapportés comme présentant une activité inhibitrice contre le virus de la grippe A et d'autres virus, mettant en évidence le rôle du composé dans le développement de nouveaux agents thérapeutiques .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'indole sont bien documentées. Le this compound peut être utilisé pour synthétiser des composés qui peuvent servir de médicaments anti-inflammatoires, offrant un soulagement pour diverses conditions inflammatoires .
Recherche anticancéreuse
Ce composé est également important dans la recherche anticancéreuse. Ses dérivés sont explorés pour leur capacité à traiter les cellules cancéreuses, avec des études en cours pour comprendre leurs mécanismes et leur efficacité dans la lutte contre différents types de cancer .
Propriétés antimicrobiennes
Le this compound a démontré des propriétés antimicrobiennes, ce qui en fait un composé précieux pour le développement de nouveaux antibiotiques et traitements contre les infections bactériennes .
Applications antifongiques
Dans le contexte écologique, le this compound présente des propriétés antifongiques. Il contribue à la protection contre la chytridiomycose chez les espèces d'amphibiens, ce qui est important pour la recherche écologique et les efforts de conservation .
Potentiel antidiabétique
La recherche sur les dérivés de l'indole a inclus l'exploration de leur potentiel antidiabétique. Les dérivés du this compound peuvent conduire à de nouveaux traitements du diabète, une importante préoccupation de santé mondiale .
Effets neuroprotecteurs
Enfin, les dérivés de l'indole sont étudiés pour leurs effets neuroprotecteurs. Il existe un potentiel pour que les composés synthétisés à partir du this compound soient utilisés dans le traitement des maladies neurodégénératives, bien que ce soit un domaine d'étude émergent .
Orientations Futures
Mécanisme D'action
Target of Action
7-Methoxy-1H-indole-3-carbaldehyde, also known as 7-Methoxy-3-indolecarboxaldehyde or 3-Formyl-7-methoxyindole, is a chemical compound that has been used in the synthesis of active molecules Indole derivatives, in general, have been found to exhibit various biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 7-methoxy-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions , which may result in changes to their targets.
Biochemical Pathways
It’s known that 1h-indole-3-carbaldehyde and its derivatives are used in the synthesis of various heterocyclic derivatives , suggesting they may influence multiple biochemical pathways.
Result of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities . This suggests that 7-Methoxy-1H-indole-3-carbaldehyde may have similar effects.
Propriétés
IUPAC Name |
7-methoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRUNSOMCCJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399831 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109021-59-2 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

